molecular formula C10H9ClO B13698587 5-Chloro-3,6-dimethylbenzofuran

5-Chloro-3,6-dimethylbenzofuran

Cat. No.: B13698587
M. Wt: 180.63 g/mol
InChI Key: LARYJSDQUOGRPE-UHFFFAOYSA-N
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Description

5-Chloro-3,6-dimethylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,6-dimethylbenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts . This method is favored due to its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from readily available raw materials. The process may include chlorination, methylation, and cyclization reactions, followed by purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3,6-dimethylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-3,6-dimethylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3,6-dimethylbenzofuran is unique due to the presence of both chlorine and methyl substituents on the benzofuran ring.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-1-benzofuran

InChI

InChI=1S/C10H9ClO/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5H,1-2H3

InChI Key

LARYJSDQUOGRPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CO2)C

Origin of Product

United States

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